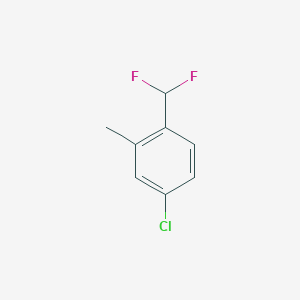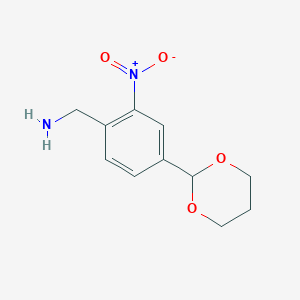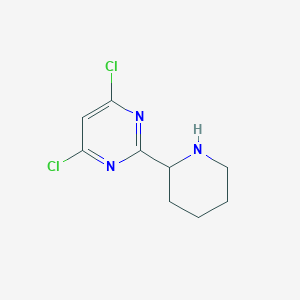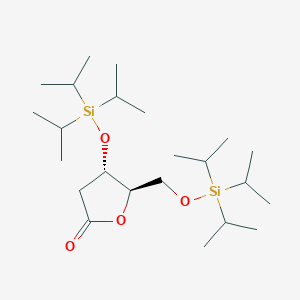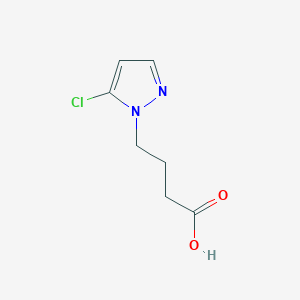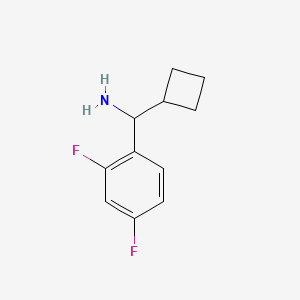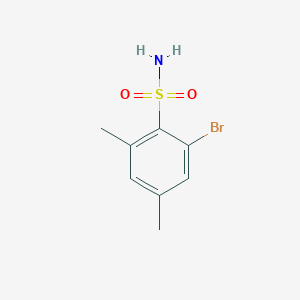
2-Bromo-4,6-dimethylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-4,6-dimethylbenzenesulfonamide is an organosulfur compound with the molecular formula C8H10BrNO2S It is characterized by the presence of a bromine atom, two methyl groups, and a sulfonamide group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4,6-dimethylbenzenesulfonamide typically involves the bromination of 4,6-dimethylbenzenesulfonamide. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction conditions often include moderate temperatures and controlled addition of the bromine source to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful monitoring of reaction parameters to optimize yield and purity. The product is typically purified through recrystallization or chromatography techniques .
化学反应分析
Types of Reactions: 2-Bromo-4,6-dimethylbenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The sulfonamide group can participate in oxidation or reduction reactions, leading to the formation of sulfonic acids or sulfinamides, respectively.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and alkyl halides. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Products include various substituted benzenesulfonamides depending on the nucleophile used.
Oxidation Reactions: Products include sulfonic acids.
Reduction Reactions: Products include sulfinamides.
科学研究应用
2-Bromo-4,6-dimethylbenzenesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Bromo-4,6-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby interfering with their normal function. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to act as a competitive inhibitor. Additionally, the bromine atom can participate in halogen bonding, further stabilizing the interaction with the target enzyme .
相似化合物的比较
2-Bromobenzenesulfonamide: Similar structure but lacks the methyl groups, leading to different reactivity and applications.
4,6-Dimethylbenzenesulfonamide: Lacks the bromine atom, resulting in different chemical properties and reactivity.
2-Chloro-4,6-dimethylbenzenesulfonamide: Similar structure with chlorine instead of bromine, leading to variations in reactivity and biological activity.
Uniqueness: 2-Bromo-4,6-dimethylbenzenesulfonamide is unique due to the presence of both bromine and methyl groups, which confer distinct chemical and biological properties. The bromine atom enhances its reactivity in substitution reactions, while the methyl groups influence its steric and electronic properties, making it a valuable compound for various applications .
属性
分子式 |
C8H10BrNO2S |
|---|---|
分子量 |
264.14 g/mol |
IUPAC 名称 |
2-bromo-4,6-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C8H10BrNO2S/c1-5-3-6(2)8(7(9)4-5)13(10,11)12/h3-4H,1-2H3,(H2,10,11,12) |
InChI 键 |
CMUGUBHOVGLTNX-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1)Br)S(=O)(=O)N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(R)-6-Methyl-1-(methylthio)-4-phenyl-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B15226993.png)
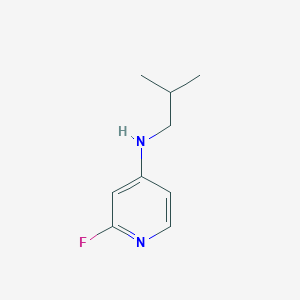
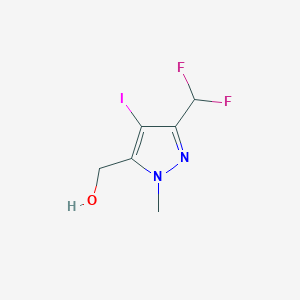
![4-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-amine](/img/structure/B15227025.png)
![1-(2,5-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B15227028.png)
![3-Chloro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbonitrile](/img/structure/B15227043.png)
